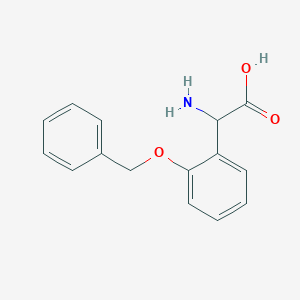

Amino-(2-benzyloxy-phenyl)-acetic acid

CAS No.: 500695-98-7

Cat. No.: VC4003008

Molecular Formula: C15H15NO3

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 500695-98-7 |

|---|---|

| Molecular Formula | C15H15NO3 |

| Molecular Weight | 257.28 g/mol |

| IUPAC Name | 2-amino-2-(2-phenylmethoxyphenyl)acetic acid |

| Standard InChI | InChI=1S/C15H15NO3/c16-14(15(17)18)12-8-4-5-9-13(12)19-10-11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18) |

| Standard InChI Key | FKCBUZUFGCGFNU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C(C(=O)O)N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C(C(=O)O)N |

Introduction

Chemical Identity and Structural Properties

Amino-(2-benzyloxy-phenyl)-acetic acid, systematically named 2-amino-2-(2-(benzyloxy)phenyl)acetic acid, belongs to the class of aryl-substituted α-amino acids. Its molecular formula is , with a molecular weight of 257.28 g/mol . The structure comprises a phenyl ring substituted with a benzyloxy group at the ortho-position, linked to an α-amino acetic acid moiety. Key physicochemical properties include:

| Property | Value |

|---|---|

| CAS Registry Number | 500695-98-7 |

| Molecular Formula | |

| Molecular Weight | 257.28 g/mol |

| Synonyms | 2-(2-Benzyloxyphenyl)glycine; α-Amino-2-(phenylmethoxy)benzeneacetic acid |

The benzyloxy group () introduces steric bulk and lipophilicity, influencing the compound’s solubility and reactivity. The α-amino acid functionality enables participation in peptide bond formation, making it a versatile intermediate in drug design .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of amino-(2-benzyloxy-phenyl)-acetic acid typically involves multi-step protocols, often starting from 2-benzyloxybenzaldehyde as a key intermediate. A representative pathway includes:

-

Formation of the Acetonitrile Intermediate:

-

Condensation of 2-benzyloxybenzaldehyde with ammonium chloride and sodium cyanide in aqueous solution yields DL-2-amino-2-(2-benzyloxyphenyl)acetonitrile .

-

Example: A mixture of sodium bisulfite, ammonium chloride, and 2-benzyloxybenzaldehyde is treated with sodium cyanide, followed by extraction with ethyl acetate to isolate the acetonitrile derivative .

-

-

Resolution via Tartaric Acid:

-

Hydrolysis to the Amino Acid:

This method, adapted from patented processes for analogous compounds, emphasizes enantiomeric purity and scalability .

Optimization Strategies

-

Solvent Selection: Polar aprotic solvents (e.g., ethyl acetate, methanol) enhance crystallization efficiency during resolution .

-

Temperature Control: Maintaining reaction temperatures below 25°C prevents racemization during the hydrolysis step .

Applications in Pharmaceutical Research

Enzyme Inhibition

Structurally related benzyloxy-substituted α-amino acids demonstrate inhibitory activity against aldose reductase and cholinesterases . For example:

-

Aldose Reductase Inhibition: 2-Benzyloxyphenylacetic acid derivatives reduce glucose conversion to sorbitol, offering potential in diabetic complication management .

-

Cholinesterase Inhibition: Benzyloxybenzene amino amides exhibit selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), with IC₅₀ values as low as 95.65 µM .

Antitumor Agents

Amino-(2-benzyloxy-phenyl)-acetic acid serves as a precursor to asperphenamate derivatives, which show antitumor activity by disrupting mitochondrial function in cancer cells .

Research Findings and Biological Evaluation

Monoamine Oxidase (MAO) Inhibition

In a 2024 study, benzyloxybenzene-substituted α-amino amides were evaluated for MAO-A and MAO-B inhibition :

-

Compound 13 (structurally analogous to the target compound) showed 12-fold selectivity for MAO-B (IC₅₀ = 21.32 µM), relevant in neurodegenerative disease therapy .

-

Amide derivatives (e.g., 14) exhibited 110-fold selectivity for MAO-A (IC₅₀ = 4.50 µM), highlighting the role of the benzyloxy group in isoform specificity .

Synthetic Utility

The compound’s α-amino acid structure enables incorporation into peptide chains, facilitating the development of targeted prodrugs and enzyme substrates .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume